3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C7H12N2O2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3 |
InChI Key |
VWKBGCSOULCZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)CSC1=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thiazolidine-2,4-dione
React the core scaffold with 2-(ethylamino)ethyl chloride or bromide in the presence of a base (e.g., KOH or NaH).
Mannich Reaction
Introduce the side chain via a three-component reaction involving formaldehyde, ethylamine, and thiazolidine-2,4-dione.
- Mix thiazolidine-2,4-dione (1.0 eq), ethylamine (1.2 eq), and formaldehyde (1.5 eq) in ethanol.
- Reflux for 4–6 hours.
- Concentrate under reduced pressure and recrystallize from ether.
| Method | Yield | Reaction Conditions | Source |
|---|---|---|---|
| Alkylation | 60–70% | DMF, 60°C, 8 hours | |
| Mannich Reaction | 55–65% | Ethanol, reflux, 6 hours |
Alternative Multi-Component Synthesis
A one-pot approach combines ethylenediamine derivatives, chloroacetic acid, and thiourea to directly form the target compound.
- Reflux 2-(ethylamino)ethylamine (1.0 eq), chloroacetic acid (1.2 eq), and thiourea (1.0 eq) in benzene for 18 hours using a Dean–Stark apparatus.
- Evaporate solvent and purify via silica gel chromatography (ethyl acetate/hexane).
| Component | Molar Ratio | Role |
|---|---|---|
| 2-(ethylamino)ethylamine | 1.0 | Amine source |
| Chloroacetic acid | 1.2 | Carboxylic acid donor |
| Thiourea | 1.0 | Sulfur/nitrogen source |
Optimization and Challenges
- Steric hindrance : The ethylaminoethyl group may reduce reactivity; microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves efficiency.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization (ether) enhances purity.
Analytical Characterization
Key spectral data for validation:
- IR : Peaks at 1730–1670 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C).
- ¹H NMR (CDCl₃) : δ 3.2–3.5 ppm (m, CH₂–NH), 1.1 ppm (t, CH₃ of ethyl).
Chemical Reactions Analysis
Knoevenagel Condensation at the Active Methylene Group
The C5 position of the thiazolidine-2,4-dione core undergoes condensation with aromatic aldehydes under basic or acidic conditions. This reaction forms 5-arylidene derivatives, which are critical intermediates for further functionalization.
Example Reaction:
Data:
| Aldehyde Used | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Piperidine | 8–9 | 70–78 |
| Vanillin | Sodium acetate | 5 | 65–72 |
This reaction is pivotal for synthesizing analogs with enhanced biological activity, such as antimicrobial or antidiabetic agents .
Nucleophilic Alkylation of the Ethylamino Side Chain
The ethylamino group participates in alkylation reactions with electrophilic agents like ethyl chloroacetate, forming N-alkylated derivatives.
Mechanism:
Conditions:
Alkylation expands the compound’s utility in drug design, enabling modifications to improve solubility or target specificity.
Cyclocondensation Reactions for Heterocyclic Systems
The compound serves as a precursor in multi-component reactions to synthesize fused heterocycles. For example, interactions with hydrazine derivatives yield thiosemicarbazones or pyrazole hybrids.
Example Pathway:
Key Data:
These products exhibit notable antibacterial activity against Gram-positive bacteria (MIC: 2–16 μg/mL) .
Acid-Catalyzed Ring Functionalization
Under acidic conditions, the thiazolidine ring undergoes functionalization. For instance, reactions with acyl chlorides yield acetylated derivatives.
Procedure:
-
Convert thiazolidinedione to acid chloride using SOCl₂ in 1,4-dioxane.
-
React with hydroxybenzaldehydes in pyridine to form ester-linked hybrids .
Outcome:
-
Derivatives retain the thiazolidinedione core while gaining aromatic substituents.
-
Biological testing shows enhanced activity compared to the parent compound .
Salt Formation with Mineral Acids
The ethylamino group reacts with HCl to form stable hydrochloride salts, improving solubility for pharmacological applications.
Reaction:
Properties:
-
Molecular Weight: 224.71 g/mol
-
Solubility: >50 mg/mL in water
Comparative Reactivity with Analogues
The ethylaminoethyl side chain distinguishes its reactivity from simpler thiazolidinediones:
| Feature | 3-[2-(Ethylamino)ethyl]-TZD | Thiazolidine-2,4-dione |
|---|---|---|
| Side Chain | Ethylaminoethyl | None |
| Alkylation Sites | 2 (N and side chain) | 1 (N) |
| Solubility | Higher in polar solvents | Moderate |
| Biological Targets | PPAR-γ, ERK pathways | PPAR-γ only |
This structural uniqueness enables broader applications in drug discovery .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione". However, the search results do offer information on thiazolidine-2,4-dione and its derivatives, which can provide a broader context.
Thiazolidine-2,4-dione (TZD) and its Derivatives
Thiazolidine-2,4-dione (TZD) and its derivatives are recognized for their diverse biological activities, making them important in medicinal chemistry . These compounds have shown potential as anticancer, anticonvulsant, antitubercular, antimicrobial, antidiabetic, analgesic, antiparasitic, anti-HIV, antioxidant, antimalarial, COX inhibitory, and antihypertensive agents .
Synthesis of Thiazolidine-2,4-dione Derivatives
Several synthetic routes are used to create thiazolidine-4-one derivatives :
- One-Pot Synthesis: Aromatic amine, aromatic aldehyde, and mercaptoacetic acid can react with Bi(SCH2COOH)3 as a catalyst under solvent-free conditions .
- Condensation-Cyclization Reaction: Thiazolidine-4-one analogues can be synthesized using hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate in absolute ethanol .
- Green Chemistry Protocol: Aldehydes, amines, and thioglycolic acid can react in the presence of VOSO4 in acetonitrile under ultrasonic irradiation .
Anticancer Activity
Some novel thiazolidine-2,4-dione (TZD) derivatives have been synthesized and evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and human normal non-cancerous breast cells . These compounds mediated apoptosis in breast cancer cells by decreasing the expression of anti-apoptotic Bcl-2 members . The introduction of the 3,4,5-trimethoxybenzene moiety, found in natural anticancer drugs like combretastatin A-4 and colchicine, was used in the synthesis of these derivatives .
ADME Properties
Poor absorption, distribution, metabolism, and excretion (ADME) properties are major causes of failure during drug development . Thiazolidine-2,4-dione derivatives have been studied for their ADME properties to optimize their potential as orally active drugs .
Antimicrobial and Antioxidant Potential
TZD derivatives have also been explored for their antimicrobial and antioxidant activities .
Mechanism of Action
The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected TZDs
Key Observations:
Position 3 Substitutions: The ethylaminoethyl group in the target compound may enhance solubility and enable interactions with cationic binding sites, analogous to 3-(2-diisopropylaminoethyl) derivatives used in multitarget antidiabetic agents . In contrast, simpler 3-substitutions (e.g., benzyl in Pioglitazone) prioritize PPARγ binding via hydrophobic interactions .
Position 5 Substitutions :
- Arylidene groups (e.g., 4-methoxybenzylidene) enhance antitubercular activity by promoting membrane penetration in Mycobacterium tuberculosis .
- Bulky substituents (e.g., 4-chlorophenylmethylidene in L-173) correlate with anticancer activity, likely due to interference with kinase or membrane-bound targets .
Antidiabetic Activity
- Pioglitazone: A canonical PPARγ agonist, it improves insulin sensitivity by upregulating glucose transporters (GLUT4) .
Antimicrobial Activity
Biological Activity
3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4, along with an ethylaminoethyl side chain. Its molecular formula is , with a molecular weight of approximately 204.25 g/mol. The unique structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione | C7H12N2O3S | Ethylaminoethyl side chain |
| Thiazolidine-2,4-dione | C5H7NO2S | Core structure without side chain |
| 3-Ethyl-1,3-thiazolidine-2,4-dione | C5H7NO2S | Similar core structure |
Antimicrobial Activity
Research indicates that 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition of microbial growth. The mechanism involves the compound's interaction with specific enzymes or receptors in microbial cells, leading to disruption of vital processes .
In one study, derivatives of thiazolidinediones were synthesized and evaluated for their antimicrobial activity. The results showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione has been explored in several studies. It has demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism appears to involve downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study: Breast Cancer Cells
A study investigated the effects of thiazolidinedione derivatives on human breast cancer cell lines. The research revealed that these compounds mediated apoptosis through the modulation of apoptotic pathways. Specifically, compounds similar to 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione decreased Bcl-2 expression levels significantly .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazolidine ring and the ethylaminoethyl side chain significantly influence the biological activity of the compound. For instance:
- Hydrophobic Groups : The presence of hydrophobic moieties enhances antibacterial activity.
- Functional Groups : Substituents on the thiazolidine ring can either enhance or diminish anticancer properties depending on their electronic characteristics .
Synthesis Methods
The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from thiazolidine-2,4-dione precursors. Common methods include:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for thiazolidine-2,4-dione derivatives, and how can they be optimized for 3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione?
- Answer : The Knoevenagel condensation is a foundational method for synthesizing thiazolidine-2,4-dione derivatives, involving reactions between thiazolidine-2,4-dione and aldehydes/ketones . For 3-[2-(ethylamino)ethyl]-substituted analogs, alkylation or nucleophilic substitution reactions with 2-chloro-N-(substituted) acetamide intermediates are typical. Optimization includes adjusting reaction time, solvent polarity (e.g., dimethylformamide), and stoichiometric ratios of reagents (e.g., sodium bicarbonate as a base) to improve yields .
Q. How are thiazolidine-2,4-dione derivatives characterized structurally, and what analytical techniques are critical for confirming purity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C at 400 MHz and 100 MHz, respectively) in DMSO-d6 is standard for structural elucidation. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate functional groups. Purity is confirmed via thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) as an eluent and melting point determination .
Q. What in vitro assays are recommended for evaluating the antimicrobial activity of 3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione derivatives?
- Answer : Standardized protocols include broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Agar diffusion assays with zone-of-inhibition measurements are also used. Positive controls like ciprofloxacin and solvent controls (DMSO) are essential to validate results .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) enhance the design of novel thiazolidine-2,4-dione derivatives?
- Answer : Reaction path searches via density functional theory (DFT) predict energetically favorable synthetic routes. Molecular docking (e.g., with AutoDock Vina) identifies potential binding interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases). ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic properties pre-synthesis .
Q. What experimental design approaches mitigate contradictions in bioactivity data across studies?
- Answer : Factorial design (e.g., 2<sup>k</sup> designs) systematically evaluates variables like substituent groups, solvent polarity, and pH to isolate factors affecting bioactivity. For instance, substituent electronegativity on the thiazolidine ring may alter antimicrobial efficacy, requiring controlled comparisons . Meta-analyses of IC50 values across studies can resolve discrepancies in potency .
Q. How do structural modifications (e.g., ethylaminoethyl substitution) influence solubility and stability in pharmacological assays?
- Answer : The ethylaminoethyl group enhances water solubility via protonation at physiological pH but may reduce membrane permeability. Stability studies (e.g., HPLC under accelerated degradation conditions) assess susceptibility to hydrolysis or oxidation. Co-solvents (e.g., PEG-400) or prodrug strategies are employed to balance solubility and bioavailability .
Q. What mechanistic insights can spectroscopic studies provide into the reactivity of thiazolidine-2,4-dione derivatives?
- Answer : Time-resolved UV-Vis spectroscopy tracks intermediate formation during synthesis (e.g., enolate intermediates in Knoevenagel reactions). X-ray crystallography resolves steric effects of substituents on ring conformation, while <sup>15</sup>N NMR probes hydrogen bonding in biological interactions .
Q. How are ADMET properties integrated into the early-stage development of thiazolidine-2,4-dione-based therapeutics?
- Answer : In silico tools predict CYP450 metabolism and plasma protein binding. In vitro assays include Caco-2 cell models for intestinal absorption and hepatocyte cultures for metabolic stability. Ames tests and zebrafish embryotoxicity models screen for genotoxicity and developmental risks .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm activity. Use statistical tools (e.g., ANOVA) to assess variability in replicate experiments .
- Advanced Synthesis : Explore microwave-assisted synthesis to reduce reaction times and improve yields for ethylaminoethyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
